molecular formula C15H11BrN4S B2860563 2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole CAS No. 306280-26-2

2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole

Cat. No.: B2860563
CAS No.: 306280-26-2
M. Wt: 359.25
InChI Key: UKRLWZXIVOSWQE-UHFFFAOYSA-N
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Description

2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole is a complex organic compound that integrates the structural features of both imidazopyridine and benzimidazole These two moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of 3-Bromoimidazo[1,2-a]pyridine: This can be achieved by reacting α-bromoketones with 2-aminopyridine under specific conditions.

    Thioether Formation: The 3-bromoimidazo[1,2-a]pyridine is then reacted with a benzimidazole derivative containing a suitable leaving group (e.g., a halide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Cyclization Reactions: The benzimidazole moiety can participate in cyclization reactions, forming fused ring systems under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: TBHP, H₂O₂, m-CPBA

    Bases: K₂CO₃, sodium hydride (NaH)

    Solvents: DMF, ethyl acetate, toluene

Major Products

    Substituted Imidazopyridines: Depending on the nucleophile used in substitution reactions.

    Sulfoxides and Sulfones: From oxidation of the thioether linkage.

Scientific Research Applications

2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole has shown potential in various fields of scientific research:

Mechanism of Action

The mechanism by which 2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazopyridine and benzimidazole moieties can bind to enzymes or receptors, inhibiting their activity. The bromine atom and thioether linkage may enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Shares the imidazopyridine core but lacks the benzimidazole moiety.

    1H-Benzimidazole: Contains the benzimidazole structure but lacks the imidazopyridine and bromine functionalities.

    2-Mercaptobenzimidazole: Similar thioether linkage but without the imidazopyridine moiety.

Uniqueness

2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole is unique due to the combination of its structural features, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and drug development.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-bromoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4S/c16-14-12(17-13-7-3-4-8-20(13)14)9-21-15-18-10-5-1-2-6-11(10)19-15/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRLWZXIVOSWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C(N4C=CC=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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